molecular formula C28H22F4O2 B6316682 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane CAS No. 477529-31-0

1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane

Cat. No.: B6316682
CAS No.: 477529-31-0
M. Wt: 466.5 g/mol
InChI Key: CYHAXXVRSALMSY-UHFFFAOYSA-N
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Description

1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is an organic compound characterized by the presence of two benzyloxyphenyl groups attached to a tetrafluoroethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-benzyloxyphenyl derivatives with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include benzyloxyphenyl halides and tetrafluoroethylene, with the reaction often catalyzed by a suitable base or catalyst to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the benzyloxy groups or the tetrafluoroethane backbone.

    Substitution: The compound can participate in substitution reactions, where the benzyloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups may yield benzoic acid derivatives, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through its benzyloxyphenyl groups and tetrafluoroethane backbone. These interactions can influence various pathways and processes, depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-benzyloxyphenyl)-1,2-diphenylethylene: Similar structure but with a diphenylethylene backbone.

    1,2-Bis(4-benzyloxyphenyl)diselane: Contains diselane instead of tetrafluoroethane.

Uniqueness

1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is unique due to its tetrafluoroethane backbone, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-phenylmethoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenylmethoxyphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F4O2/c29-27(30,23-11-15-25(16-12-23)33-19-21-7-3-1-4-8-21)28(31,32)24-13-17-26(18-14-24)34-20-22-9-5-2-6-10-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHAXXVRSALMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=CC=C4)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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